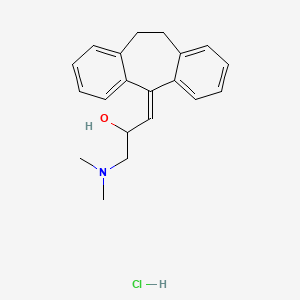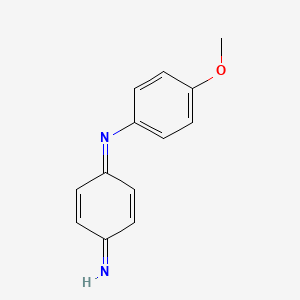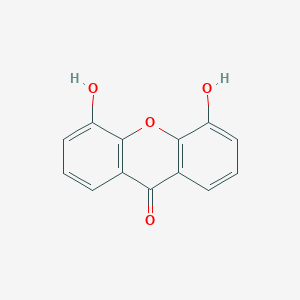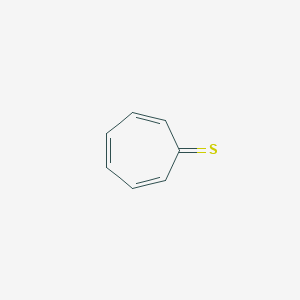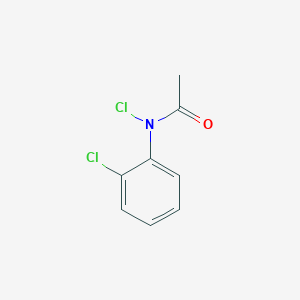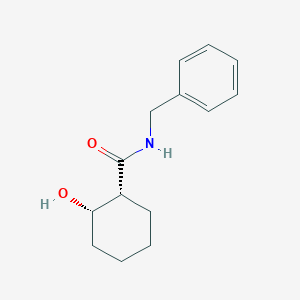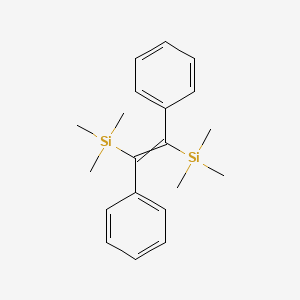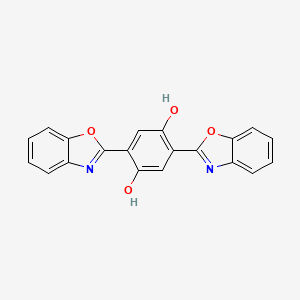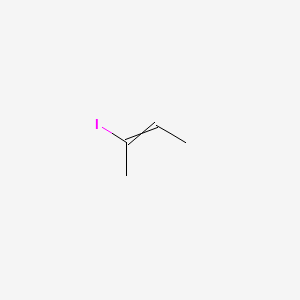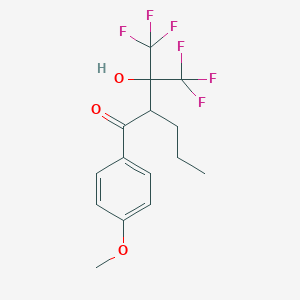![molecular formula C17H19NO B14693232 Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- CAS No. 29743-19-9](/img/structure/B14693232.png)
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is an organic compound with a complex structure It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzenamine moiety through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-ethylbenzenamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized products.
Reduction: Original amine and aldehyde.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the ethoxy and ethyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenamine, N-[(4-methoxyphenyl)methylene]-4-ethyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-methyl-
- Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-propyl-
Uniqueness
Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.
Propriétés
Numéro CAS |
29743-19-9 |
|---|---|
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-N-(4-ethylphenyl)methanimine |
InChI |
InChI=1S/C17H19NO/c1-3-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19-4-2/h5-13H,3-4H2,1-2H3 |
Clé InChI |
NZJUVXGDRZDAEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


